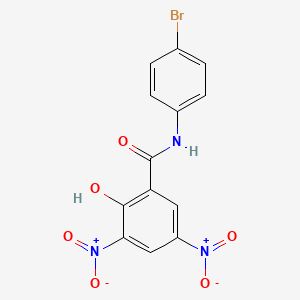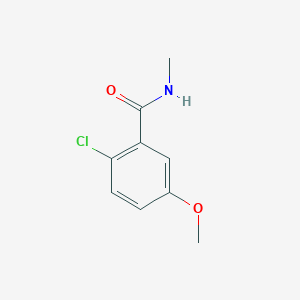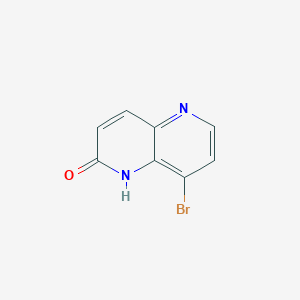
8-Bromo-1,5-naphthyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,5-naphthyridin-2(1h)-one is a heterocyclic compound that features a bromine atom attached to the eighth position of a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,5-naphthyridin-2(1h)-one typically involves the bromination of 1,5-naphthyridin-2(1h)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling bromine reagents.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 8-amino-1,5-naphthyridin-2(1h)-one, 8-thio-1,5-naphthyridin-2(1h)-one, or 8-alkoxy-1,5-naphthyridin-2(1h)-one can be formed.
Oxidation Products: Oxidized derivatives of the naphthyridine ring.
Reduction Products: Reduced forms of the naphthyridine ring.
Scientific Research Applications
Chemistry: 8-Bromo-1,5-naphthyridin-2(1h)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of dyes, pigments, and other materials that require specific electronic or optical properties. Its brominated structure may also make it useful in the synthesis of flame retardants.
Mechanism of Action
The mechanism of action of 8-Bromo-1,5-naphthyridin-2(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
1,5-Naphthyridin-2(1h)-one: The parent compound without the bromine substitution.
8-Chloro-1,5-naphthyridin-2(1h)-one: A similar compound with a chlorine atom instead of bromine.
8-Fluoro-1,5-naphthyridin-2(1h)-one: A similar compound with a fluorine atom instead of bromine.
Uniqueness: 8-Bromo-1,5-naphthyridin-2(1h)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules and its overall properties.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
8-bromo-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-4-10-6-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) |
InChI Key |
ZFZJDSPRRBDFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CN=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


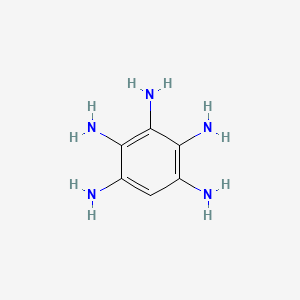

![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
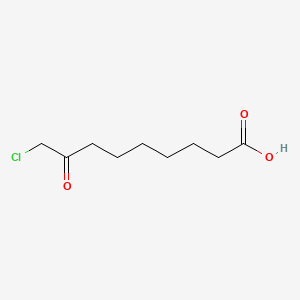
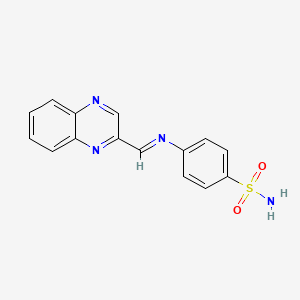
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)

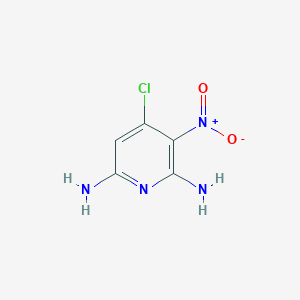
![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)


